molecular formula C9H17Cl2N3O2 B12443798 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate

Cat. No.: B12443798
M. Wt: 270.15 g/mol
InChI Key: BVYSTHCDADDWPG-UHFFFAOYSA-N
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Description

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate is a chemical compound with the molecular formula C9H13N3O·2HCl·H2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate typically involves the reaction of 3-aminopropylamine with guanidine hydrochloride in the presence of a solvent like diglycol. The reaction is carried out under reflux conditions with a catalyst such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
  • 4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone
  • 3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-

Uniqueness

2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate is unique due to its specific structural features and the presence of both dihydrochloride and hydrate forms.

Properties

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH.H2O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6;;;/h10H,2-5H2,1H3,(H,11,12,13);2*1H;1H2

InChI Key

BVYSTHCDADDWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=O)N1.O.Cl.Cl

Origin of Product

United States

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